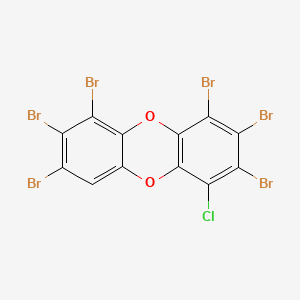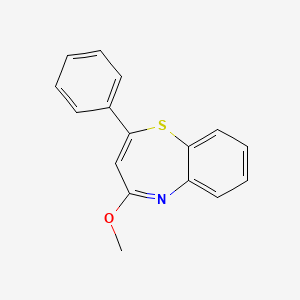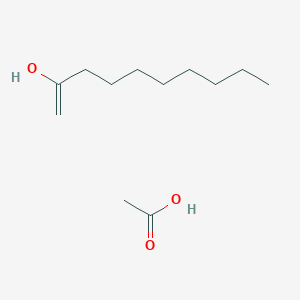
Acetic acid;dec-1-en-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid;dec-1-en-2-ol is an organic compound that combines the properties of acetic acid and dec-1-en-2-ol Acetic acid is a simple carboxylic acid with the chemical formula CH₃COOH, known for its pungent smell and sour taste Dec-1-en-2-ol is an unsaturated alcohol with a double bond at the first carbon and a hydroxyl group at the second carbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Acetic acid;dec-1-en-2-ol can be synthesized through esterification, a reaction between a carboxylic acid and an alcohol in the presence of a mineral acid catalyst. For instance, acetic acid can react with dec-1-en-2-ol under acidic conditions to form the ester. The reaction is typically carried out by heating the reactants together with a catalyst such as sulfuric acid .
Industrial Production Methods
Industrial production of acetic acid often involves the carbonylation of methanol, a process where methanol reacts with carbon monoxide in the presence of a catalyst to produce acetic acid. Dec-1-en-2-ol can be produced through the hydration of dec-1-yne or by the reduction of dec-1-en-2-one using suitable reducing agents .
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid;dec-1-en-2-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group in dec-1-en-2-ol can be oxidized to form a ketone or carboxylic acid.
Reduction: The double bond in dec-1-en-2-ol can be reduced to form decanol.
Substitution: The hydroxyl group in dec-1-en-2-ol can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used for hydrogenation reactions.
Substitution: Reagents such as thionyl chloride (SOCl₂) can be used to replace the hydroxyl group with a chlorine atom.
Major Products
Oxidation: Dec-1-en-2-one or decanoic acid.
Reduction: Decanol.
Substitution: Dec-1-en-2-chloride.
Wissenschaftliche Forschungsanwendungen
Acetic acid;dec-1-en-2-ol has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent for various chemical reactions.
Biology: Investigated for its potential antimicrobial properties and its role in metabolic pathways.
Medicine: Explored for its potential use in drug formulations and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of other chemicals
Wirkmechanismus
The mechanism of action of acetic acid;dec-1-en-2-ol involves its interaction with various molecular targets. The acetic acid component can act as a proton donor, participating in acid-base reactions. The dec-1-en-2-ol component can undergo nucleophilic addition reactions due to the presence of the double bond and hydroxyl group. These interactions can affect cellular processes and metabolic pathways, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetic acid: A simple carboxylic acid with antimicrobial properties.
Decanol: A saturated alcohol with similar physical properties but lacking the double bond.
Dec-1-en-2-one: An unsaturated ketone with a similar structure but different reactivity.
Uniqueness
Acetic acid;dec-1-en-2-ol is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its dual nature as both an acid and an alcohol makes it versatile for various applications in research and industry .
Eigenschaften
CAS-Nummer |
105906-10-3 |
|---|---|
Molekularformel |
C12H24O3 |
Molekulargewicht |
216.32 g/mol |
IUPAC-Name |
acetic acid;dec-1-en-2-ol |
InChI |
InChI=1S/C10H20O.C2H4O2/c1-3-4-5-6-7-8-9-10(2)11;1-2(3)4/h11H,2-9H2,1H3;1H3,(H,3,4) |
InChI-Schlüssel |
SSYNNGYXNYAVAH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC(=C)O.CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


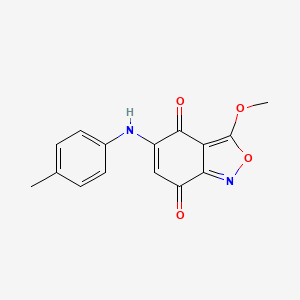
![2,2'-(Diselane-1,2-diyl)bis[N-(4-nitrophenyl)benzamide]](/img/structure/B14338612.png)
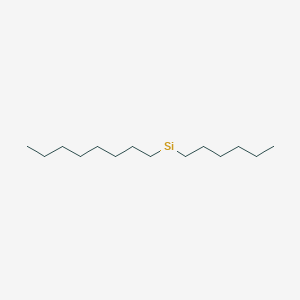


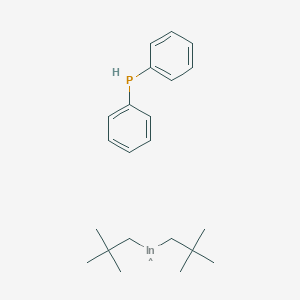
![2,2'-[Naphthalene-1,4-diylbis(sulfanediylmethylene)]bis(oxirane)](/img/structure/B14338632.png)
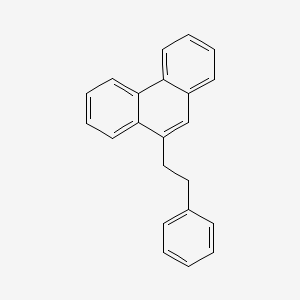
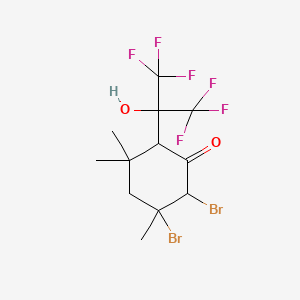

![2-[(Cyclohex-2-en-1-yl)oxy]ethyl 3-oxobutanoate](/img/structure/B14338681.png)

